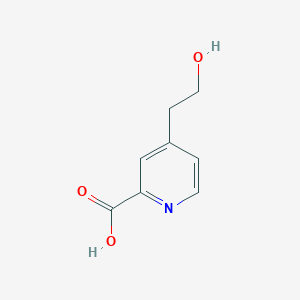

4-(2-Hydroxyethyl)picolinic acid

描述

4-(2-Hydroxyethyl)picolinic acid is an organic compound with the molecular formula C8H9NO3 It is a derivative of picolinic acid, which is a pyridine carboxylic acid This compound is characterized by the presence of a hydroxyethyl group attached to the fourth position of the pyridine ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Hydroxyethyl)picolinic acid typically involves the reaction of picolinic acid with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the ethylene oxide on the picolinic acid. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of industrial-grade reagents and equipment to handle large volumes of reactants and products.

化学反应分析

Decarboxylation Reactions

The decarboxylation behavior of picolinic acid derivatives is strongly influenced by substituent positioning and protonation states.

Key Findings :

-

Acid vs. Anion Reactivity :

-

Acid Form : 3-Carboxyl-substituted picolinic acids decarboxylate 10–100× faster than unsubstituted analogs due to electronic and steric effects .

-

Anion Form : 3-Substituents (e.g., -COOH, -CH₃) inhibit decarboxylation in the anionic state, likely due to steric hindrance or destabilization of transition states .

-

Mechanism :

Decarboxylation proceeds via ylide intermediate formation rather than direct carbanion generation. This pathway is consistent with enhanced stabilization through resonance in pyridine systems .

Metal Chelation and Radical Formation

The compound participates in redox reactions mediated by metal ion coordination, particularly with iron.

Iron Chelation Dynamics

Mechanistic Insights :

-

The 2-pyridinecarboxylic acid moiety chelates Fe²+ via nitrogen and carboxyl oxygen, forming a stable complex that accelerates Fenton-like reactions :

-

This complex reacts with peroxides (ROOH) to generate alkoxy radicals (RO- ) :

Substituent Effects :

-

2-Pyridinecarboxylic acid derivatives (e.g., quinolinic acid, 2,6-PDCA) enhance radical formation, while 3-substituted analogs (e.g., nicotinic acid) show no activity .

Substituent-Dependent Reactivity

The hydroxyethyl group at the 4-position modulates electronic and steric properties:

Comparative Reactivity of Picolinic Acid Derivatives

| Derivative | Decarboxylation Rate (Relative) | Chelation Activity |

|---|---|---|

| 4-(2-Hydroxyethyl) | Moderate | High (Fe²+/Fe³+) |

| 3-Carboxy | High (acid) / Inhibited (anion) | Low |

| 6-Methyl | Reduced | Not reported |

Critical Observations :

-

Steric Effects : Bulky 3-substituents decelerate anion decarboxylation by hindering ylide formation .

-

Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) at the 5-position enhance acid-form decarboxylation rates .

Functional Group Transformations

The hydroxyethyl group undergoes characteristic reactions:

Oxidation

Reduction

Substitution

-

Conditions : Pd/C catalyst, elevated temperatures

-

Outcome : Hydroxyethyl group replacement with halides or amines .

Biological Implications of Reactivity

科学研究应用

Reaction Pathways

| Reaction Type | Description |

|---|---|

| Oxidation | Hydroxyethyl group can be oxidized to form a carboxylic acid group. |

| Reduction | Can undergo reductions to form alcohols or amines. |

| Substitution | Pyridine ring can participate in substitution reactions. |

Interaction with Zinc Finger Proteins

4-(2-Hydroxyethyl)picolinic acid has been shown to interact with zinc finger proteins (ZFPs), which are crucial for gene expression and cellular signaling. This interaction can inhibit ZFP function, potentially disrupting viral replication pathways.

Case Study: Antiviral Properties

Research indicates that this compound exhibits antiviral activity by inhibiting specific ZFPs. In vitro studies demonstrated reduced viral replication rates in cell cultures treated with this compound, suggesting its potential as an antiviral therapeutic agent .

Metal Ion Chelation

The compound plays a significant role in metal ion transport within cells, enhancing biological functions related to metal ion homeostasis. Its chelation properties may improve macrophage activity against intracellular pathogens, making it a candidate for adjunct therapies in antimicrobial treatments.

Case Study: Antimicrobial Activity

Picolinic acid derivatives have been found to enhance the efficacy of standard antimicrobial therapies when used in combination with drugs like clarithromycin and rifampicin against Mycobacterium avium complex (MAC) infections .

Coordination Chemistry Applications

This compound serves as a ligand in coordination chemistry, forming metal complexes that may possess catalytic properties. This application is particularly relevant in the development of new catalysts for organic reactions.

Table: Comparison with Similar Compounds

| Compound Name | Structure Feature | Application Area |

|---|---|---|

| Picolinic Acid | Carboxyl group at 2-position | Antimicrobial, metal ion chelation |

| Nicotinic Acid | Carboxyl group at 3-position | Nutritional supplements |

| Isonicotinic Acid | Carboxyl group at 4-position | Pharmaceutical intermediates |

| This compound | Hydroxyethyl group at 4-position | Antiviral, coordination chemistry |

作用机制

The mechanism of action of 4-(2-Hydroxyethyl)picolinic acid involves its ability to chelate metal ions. The hydroxyethyl group and the nitrogen atom in the pyridine ring coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. The compound’s ability to chelate metal ions makes it useful in applications such as metal ion transport, storage, and detoxification.

相似化合物的比较

Picolinic Acid: A pyridine carboxylic acid with a carboxyl group at the 2-position.

Nicotinic Acid: An isomer of picolinic acid with the carboxyl group at the 3-position.

Isonicotinic Acid: Another isomer with the carboxyl group at the 4-position.

Comparison: 4-(2-Hydroxyethyl)picolinic acid is unique due to the presence of the hydroxyethyl group, which enhances its ability to form metal complexes compared to its isomers. This unique structure provides it with distinct chemical and biological properties, making it valuable in various applications.

生物活性

Overview

4-(2-Hydroxyethyl)picolinic acid is an organic compound derived from picolinic acid, characterized by the addition of a hydroxyethyl group at the fourth position of the pyridine ring. Its molecular formula is C8H9NO3, and it has garnered attention due to its unique properties and potential biological activities, particularly in relation to metal ion chelation and interactions with zinc finger proteins (ZFPs) .

The primary biological activity of this compound involves its interaction with ZFPs, which are crucial for various cellular processes, including gene expression and signal transduction. The compound binds to these proteins, potentially inhibiting their function and disrupting biochemical pathways associated with viral replication . This inhibition can lead to significant anti-viral effects both in vitro and in vivo.

Key Biochemical Pathways

- Zinc Transport : The compound plays a role in zinc transport within cells, which is vital for numerous biological functions.

- Antiviral Activity : By interfering with ZFPs, this compound exhibits anti-viral properties that could be beneficial in therapeutic applications.

Biological Applications

This compound has been studied for various applications across multiple fields:

- Pharmaceuticals : It is being explored as a potential therapeutic agent due to its ability to interact with biological molecules and metal ions .

- Coordination Chemistry : The compound serves as a ligand in coordination chemistry, forming metal complexes that may have catalytic properties .

- Antimicrobial Activity : Related compounds like picolinic acid have shown antimicrobial effects against pathogens such as Mycobacterium avium complex (MAC), suggesting potential adjunct roles in clinical antimicrobial therapies .

Antiviral Properties

A study demonstrated that this compound could inhibit the activity of certain ZFPs, leading to reduced viral replication rates. This was observed in both cell cultures and animal models, highlighting its potential as an antiviral agent .

Metal Ion Chelation

The compound's ability to chelate metal ions has been linked to enhanced macrophage activity against intracellular pathogens. Picolinic acid derivatives have been noted to potentiate the effects of standard antimicrobial therapies when used in combination with other drugs like clarithromycin and rifampicin .

Data Table: Biological Activities of this compound

属性

IUPAC Name |

4-(2-hydroxyethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c10-4-2-6-1-3-9-7(5-6)8(11)12/h1,3,5,10H,2,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJHBMPKDCLVQJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363844 | |

| Record name | 4-(2-hydroxyethyl)pyridine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502509-10-6 | |

| Record name | 4-(2-hydroxyethyl)pyridine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。